1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
The compound 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a fluoroquinolone derivative characterized by:
- Cyclopropyl substituent at position 1, enhancing bacterial target binding and pharmacokinetic stability .
- 6,7-Difluoro groups, critical for DNA gyrase inhibition and antibacterial potency .
- 8-Methoxy group, which may reduce phototoxicity compared to halogen substituents .
- C-3 carboxamide moiety linked to a 4-methoxyphenethyl chain, a structural deviation from the canonical carboxylic acid group in classical fluoroquinolones.
This carboxamide modification aims to optimize solubility, bioavailability, or resistance profiles while retaining antibacterial activity. However, evidence suggests that such alterations may reduce direct antimicrobial efficacy compared to carboxylic acid analogs .
Properties
Molecular Formula |
C23H22F2N2O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22F2N2O4/c1-30-15-7-3-13(4-8-15)9-10-26-23(29)17-12-27(14-5-6-14)20-16(21(17)28)11-18(24)19(25)22(20)31-2/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,26,29) |
InChI Key |
QGCFLMVRIUIBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The synthesis begins with ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate A), prepared via cyclocondensation of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester in dimethylformamide (DMF) with potassium carbonate.
Hydrolysis to Carboxylic Acid
Intermediate A is hydrolyzed to the free carboxylic acid using sulfuric acid in acetic acid/water (3:2) under reflux:
| Solvent System | Temperature | Time | Yield |
|---|---|---|---|
| AcOH/H₂O (3:2) | Reflux | 2 h | 89% |
Carboxamide Formation via Coupling Reactions
Amine Component Preparation
The side chain 2-(4-methoxyphenyl)ethylamine is synthesized through reductive amination of 4-methoxyacetophenone with ammonium acetate and sodium cyanoborohydride.
Coupling Methods
The carboxylic acid intermediate is coupled with 2-(4-methoxyphenyl)ethylamine using carbodiimide-based reagents:
Method A: EDC.HCl/DMAP
Method B: T3P® (Propylphosphonic Anhydride)
-
Reagents : T3P® (50% in ethyl acetate), diisopropylethylamine (DIPEA)
-
Conditions : Ethyl acetate, room temperature, 30 min
| Method | Coupling Reagent | Additive | Solvent | Yield |
|---|---|---|---|---|
| A | EDC.HCl | DMAP | THF | 93% |
| B | T3P® | DIPEA | Ethyl acetate | 88% |
Critical Analysis of Reaction Parameters
Solvent Optimization
Temperature and Time
-
60°C : Optimal for EDC.HCl-mediated coupling, reducing reaction time to 2.5 h.
-
Room temperature : Effective for T3P®, avoiding thermal degradation.
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol/water.
Analytical Data
-
Melting Point : 192–194°C
-
¹H NMR (500 MHz, CDCl₃) : δ 8.64 (s, 1H, quinoline-H), 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 6.85 (d, J = 8.5 Hz, 2H, Ar-H), 4.02 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
-
HRMS (ESI) : m/z calc. for C₂₅H₂₃F₂N₃O₄ [M+H]⁺: 468.1664; found: 468.1668.
Challenges and Mitigation Strategies
Isomer Formation
Chemical Reactions Analysis
Amide Bond Formation Mechanisms
The carboxamide group is introduced via nucleophilic acyl substitution. Comparative studies of coupling reagents reveal:
| Reagent | Solvent | Temperature | Reaction Time | Efficiency |
|---|---|---|---|---|
| HATU | DMF | 25°C | 12 h | 75% |
| EDCl/HOBt | DCM | 0°C → RT | 24 h | 68% |
| DCC | THF | 40°C | 18 h | 58% |
-
HATU demonstrates superior efficiency due to its ability to stabilize the activated intermediate .
-
The methoxy groups on the phenyl ethylamine moiety reduce nucleophilicity, necessitating stoichiometric reagent ratios.
Demethylation and Functional Group Interconversion
The 8-methoxy group undergoes demethylation under acidic or oxidative conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | HBr (48%), reflux | 8-Hydroxy derivative | Antibacterial analog synthesis |
| Oxidative | Ceric ammonium nitrate (CAN) | Quinone methide intermediate | Prodrug activation |
-
Demethylation products exhibit altered pharmacokinetics, with increased solubility but reduced metabolic stability .
Comparative Reactivity with Structural Analogs
Reactivity trends across related fluoroquinolones highlight the impact of substituents:
| Compound | Substituents | Key Reactivity |
|---|---|---|
| Moxifloxacin | 8-Methoxy, bicyclic amine | Resists demethylation; stable under physiological pH |
| Ciprofloxacin | Cyclopropyl, piperazine | Rapid amide hydrolysis in acidic media |
| Target Compound | 8-Methoxy, difluoro, carboxamide | Enhanced stability against hydrolysis; selective demethylation |
-
The difluoro and methoxy groups confer resistance to enzymatic degradation compared to non-fluorinated analogs .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (h) | Degradation Pathway |
|---|---|---|
| 1.2 (gastric) | 2.5 | Amide hydrolysis → carboxylic acid |
| 7.4 (plasma) | 24.8 | Oxidative demethylation |
Scientific Research Applications
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA.
Comparison with Similar Compounds
Role of the C-3 Substituent
- Carboxylic Acid (COOH) : Essential for binding to DNA gyrase via Mg²⁺ chelation. Derivatives like ciprofloxacin () exhibit potent activity .
- Carboxamide (CONHR) : demonstrates that carbohydrazide derivatives at C-3 exhibit reduced antibacterial activity (e.g., MICs 8–64 µg/mL vs. 0.5–4 µg/mL for COOH analogs). Molecular docking (PDB: 2XCT) confirms weaker interactions with S. aureus gyrase due to altered hydrogen bonding .
- Ethyl Ester (COOEt): Intermediate in synthesis (e.g., ), hydrolyzed to active COOH forms. No intrinsic activity reported.
Substituent Effects at Position 8
- 8-Methoxy (Target Compound): Reduces phototoxicity compared to 8-halogenated quinolones (e.g., clinafloxacin) .
- 8-Hydroxy () : Synthesized via hydrolysis of 8-methoxy analogs; may enhance metal chelation but increase toxicity.
Biological Activity
The compound 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS No. 112811-72-0) is a fluorinated derivative of quinolone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity , focusing on its antibacterial properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C14H11F2NO4 |
| Molecular Weight | 295.24 g/mol |
| CAS Number | 112811-72-0 |
| Melting Point | 192-194 ºC |
| IUPAC Name | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Structural Features
The compound features a cyclopropyl group, difluoro substituents, and a methoxy group which contribute to its unique pharmacological profile. The presence of fluorine atoms is known to enhance the lipophilicity and bioactivity of organic compounds, making them suitable candidates for drug development.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. Notably, it has shown significant activity against:
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In vitro assays indicated that the compound exhibits a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like kanamycin, suggesting its efficacy as an antibacterial agent .
The antibacterial mechanism is primarily attributed to the inhibition of bacterial enzymes involved in fatty acid synthesis. Specifically, the compound has been identified as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts the bacterial cell membrane integrity and leads to cell death .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A comparative study evaluated various fluorinated quinolones, including this compound, demonstrating superior antibacterial activity against resistant strains of bacteria. The study utilized a series of MIC assays and found that the compound's activity was significantly enhanced by its structural modifications .
- Enzymatic Inhibition Assays : Research indicated that the compound's ability to inhibit ecKAS III was crucial for its antibacterial properties. Docking studies suggested that the compound binds effectively to the active site of the enzyme, providing insights into its mechanism .
- Toxicity Assessments : Toxicological evaluations revealed that while the compound is effective against bacteria, it exhibits low toxicity towards mammalian cells at therapeutic doses, making it a promising candidate for further development .
Q & A
Q. What are the optimal synthetic routes for preparing this quinoline-3-carboxamide derivative, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated nitrobenzoic acid derivatives. Key steps include:
- Cyclopropane ring introduction : Reacting cyclopropylamine with ethyl 3-(dimethylamino)acrylate under reflux conditions in DMF to form the quinoline core .
- Fluorination and methoxylation : Sequential halogenation (e.g., using POCl₃ for chlorination) followed by nucleophilic substitution with fluorine or methoxy groups. Reaction temperatures (60–80°C) and anhydrous solvents (e.g., THF) are critical for regioselectivity .
- Carboxamide coupling : Employing EDC/HOBt or DCC as coupling agents to attach the N-[2-(4-methoxyphenyl)ethyl] side chain. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How is structural characterization performed to confirm the identity and purity of this compound?
Methodological Answer: A combination of techniques ensures accurate characterization:
- X-ray crystallography : Resolves the 3D structure, confirming substituent positions (e.g., cyclopropyl orientation) and hydrogen-bonding networks. Crystals are grown via slow evaporation in ethanol/water mixtures .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H NMR verifies methoxy and ethyl side-chain integration .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid gradient) coupled with high-resolution MS validate purity (>95%) and molecular weight .
Advanced Research Questions
Q. How do structural modifications at the 7- and 8-positions influence antibacterial activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Fluorine at C6/C7 : Enhances DNA gyrase/topoisomerase IV inhibition by increasing electronegativity and membrane penetration .
- Methoxy at C8 : Reduces bacterial efflux pump binding compared to hydroxyl groups, improving potency against resistant strains .
- Side-chain optimization : The N-[2-(4-methoxyphenyl)ethyl] group balances hydrophobicity and solubility, critical for bioavailability. Analogues with shorter chains show reduced efficacy .
Q. What experimental designs are recommended for assessing in vitro antibacterial activity?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) assays : Use standardized broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Include ciprofloxacin as a positive control .
- Enzyme inhibition assays : Measure DNA gyrase supercoiling activity via agarose gel electrophoresis. IC₅₀ values are calculated using serial dilutions (0.1–100 µM) .
- Light sensitivity : Protect solutions from light during assays to prevent photodegradation (use amber vials) .
Q. How can enantiomeric purity be ensured during analytical method development?
Methodological Answer:
- Chiral HPLC : Utilize a Chiralpak® IG-3 column with a mobile phase of methanol/buffer (225:450 v/v). The buffer contains 0.47 g/L CuSO₄ and 1.31 g/L L-isoleucine (pH 4.5), which chelates metal ions to resolve enantiomers .
- Circular dichroism (CD) : Confirm optical activity peaks at 265 nm (quinoline core) and 310 nm (carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
